molecular formula C8H16Cl2N2 B2669872 (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 147555-79-1

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No.: B2669872
CAS No.: 147555-79-1
M. Wt: 211.13
InChI Key: MPUWJBPUWBYXQI-UHFFFAOYSA-N
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Description

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is a chemical compound that features a pyrrolidine ring, a butynyl chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of pyrrolidine with butynylamine under specific conditions. One common method includes the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Pyrrolidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its butynyl chain, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyrrolidine derivatives and enhances its potential in various applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylbut-2-yn-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c9-5-1-2-6-10-7-3-4-8-10;;/h3-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWJBPUWBYXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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